molecular formula C12H10O2S B147510 4,4'-Thiodiphenol CAS No. 2664-63-3

4,4'-Thiodiphenol

Cat. No.: B147510
CAS No.: 2664-63-3
M. Wt: 218.27 g/mol
InChI Key: VWGKEVWFBOUAND-UHFFFAOYSA-N
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Description

4,4’-Thiodiphenol, also known as 4-Hydroxyphenyl sulfide, is an organic compound with the molecular formula C12H10O2S. It is a white to light brown solid that is used primarily in laboratory settings. This compound is known for its unique structure, which includes two phenol groups connected by a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Thiodiphenol can be synthesized through the reaction of phenol with sulfur dichloride. The process involves the following steps:

Industrial Production Methods

The industrial production of 4,4’-Thiodiphenol follows a similar process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of non-polar organic solvents and high-temperature solubilizing agents helps in achieving high-purity products .

Chemical Reactions Analysis

Types of Reactions

4,4’-Thiodiphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiophenols.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like bromine and chlorine can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophenols.

    Substitution: Halogenated phenols.

Scientific Research Applications

4,4’-Thiodiphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is studied for its potential effects on biological systems, including its role as an environmental estrogen.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

4,4’-Thiodiphenol exerts its effects through the activation of specific molecular targets and pathways. It has been shown to activate G protein-coupled receptor 30 (GPR30), promoting the proliferation of estrogen receptor alpha-positive breast cancer cells. This activation leads to both genomic and non-genomic actions, inducing cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Sulfonyldiphenol
  • 4,4’-Thiobisbenzenethiol
  • 4,4’-Sulfonylbis(2-methylphenol)
  • 4,4’-Dihydroxybiphenyl

Uniqueness

4,4’-Thiodiphenol is unique due to its sulfur linkage between two phenol groups, which imparts distinct chemical properties. Compared to similar compounds, it has a lower melting point and different reactivity patterns, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

4-(4-hydroxyphenyl)sulfanylphenol
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InChI

InChI=1S/C12H10O2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,13-14H
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InChI Key

VWGKEVWFBOUAND-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)SC2=CC=C(C=C2)O
Source PubChem
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Molecular Formula

C12H10O2S
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DSSTOX Substance ID

DTXSID9047960
Record name 4,4'-Thiodiphenol
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Molecular Weight

218.27 g/mol
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Physical Description

Off-white crystalline solid; [Sigma-Aldrich MSDS]
Record name 4,4'-Thiodiphenol
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Vapor Pressure

0.00000018 [mmHg]
Record name 4,4'-Thiodiphenol
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CAS No.

2664-63-3
Record name 4,4′-Thiodiphenol
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Record name Bis(4-oxyphenyl)sulfide
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Record name 4,4'-Thiodiphenol
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Record name Phenol, 4,4'-thiobis-
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Record name 4,4'-Thiodiphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4,4'-Thiodiphenol?

A1: this compound, also known as bis(4-hydroxyphenyl) sulfide, has the molecular formula C12H10O2S and a molecular weight of 218.27 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques, including:

  • FTIR Spectroscopy: This technique reveals the presence of characteristic functional groups like O-H and C-S stretching vibrations. [, , , , ]
  • NMR Spectroscopy: Both 1H NMR and 13C NMR have been employed to analyze the compound's structure and confirm its purity. [, , , ]
  • Mass Spectrometry: Techniques like MALDI-TOF MS have been used to determine the molecular weight and study reaction intermediates involving this compound. [, ]

Q3: Is this compound compatible with common polymers?

A3: Yes, this compound exhibits good compatibility with several polymers, including poly(ε-caprolactone) (PCL), poly(butylene adipate-co-44 mol % butylene terephthalate) (P(BA-co-BT)), and poly(ethylene oxide) (PEO). [, , , ]

Q4: How does this compound influence the properties of polyesters like poly(3-hydroxybutyrate) (P(3HB)) and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV)?

A4: Blending P(3HB) and PHBV with this compound significantly modifies their thermal and dynamic mechanical properties. This is attributed to the formation of intermolecular hydrogen bonds between the polyester chains and this compound molecules. []

Q5: What is the effect of temperature on the hydrogen bonding interaction between this compound and polymers like PCL?

A5: FTIR studies show that the fraction of associated carbonyl groups in PCL/4,4'-Thiodiphenol blends decreases with increasing temperature, indicating a weakening of the hydrogen bonding interaction. []

Q6: How does the addition of this compound affect the crystallization behavior of poly(butylene terephthalate) (PBT)?

A6: Studies have shown that this compound hinders both the non-isothermal melt-crystallization and isothermal crystallization kinetics of PBT, resulting in a slower overall crystallization rate. []

Q7: Does this compound demonstrate any catalytic activity?

A7: While this compound itself isn't typically used as a catalyst, its incorporation into polymers can affect the degradation pathway of the material. For example, the presence of this compound in epoxy resins can lead to the formation of thermally stable sulfate derivative chars during degradation. []

Q8: Have computational methods been applied to study this compound?

A8: Yes, advanced quantum-chemistry calculations have been used to investigate the formation of intermolecular hydrogen bonds between this compound and polymers like PBT. [] Additionally, molecular docking studies have been performed to understand the interaction of this compound-based derivatives with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). []

Q9: How does the structure of this compound contribute to its estrogenic activity?

A9: Research suggests that the alkylthio-group substituted at the “para”-position of the phenol ring in this compound plays a key role in its binding affinity for human estrogen receptor α (hERα), leading to estrogenic activity. []

Q10: Can the structure of this compound be modified to generate compounds with potentially enhanced biological activity?

A10: Yes, modifying the structure of this compound can lead to compounds with altered biological properties. For example, incorporating this compound into bis-acylhydrazone derivatives resulted in compounds with potent inhibitory activity against cholinesterases. []

Q11: Is there information available regarding the specific SHE regulations for this compound?

A11: While the provided research articles primarily focus on the scientific aspects of this compound, it is crucial to acknowledge the importance of adhering to all relevant SHE regulations when handling and using this compound. Consult the relevant safety data sheets and regulatory guidelines for comprehensive information on safe handling, storage, and disposal practices.

Q12: Can microorganisms degrade this compound?

A13: Yes, certain bacterial species possess the metabolic capacity to degrade this compound. For example, Sphingobium fuliginis OMI can degrade this compound via a pathway involving phenolic ring hydroxylation followed by a meta-cleavage pathway. []

Q13: Can the nonylphenol monooxygenase enzyme (NmoA) from Sphingomonas sp. strain NP5 degrade bisphenolic compounds like this compound?

A14: Yes, the NmoA enzyme exhibits a broad substrate specificity and can degrade several bisphenols, including this compound. This suggests its potential utility in bioremediation strategies for bisphenol pollutants. []

Q14: Is this compound soluble in common organic solvents?

A15: this compound exhibits solubility in various organic solvents, including acetone, DMF, DMAc, HMPA, NMP, and DMSO. This solubility facilitates its use in polymerization reactions and material science applications. []

Q15: Can this compound be used to synthesize polymers with high refractive indices?

A16: Yes, diglycidyl ether of thiodiphenol (DGETP), an epoxy prepolymer with a high refractive index, can be synthesized using this compound as a starting material. Curing DGETP with o-benzenedimethanethiol (OBDMT) yields an adhesive with a refractive index of up to 1.654. []

Q16: Can this compound be used to fabricate self-bending polymeric films?

A17: Yes, creating a compositional gradient of this compound within a poly(ε-caprolactone) (PCL) film results in self-bending deformation upon PCL crystallization. This phenomenon is attributed to mass transfer and diffusion of this compound within the film. []

Q17: Can this compound be used to create polymeric photonic crystals with enhanced heat resistance?

A18: Yes, incorporating this compound into thiodiphenol–formaldehyde (TPF) microspheres enables the fabrication of polymeric photonic crystals with robust heat resistance (up to 250 °C). This enhanced thermal stability is attributed to the highly cross-linked network structure and the presence of aromatic rings and sulfur atoms in the TPF microspheres. []

Q18: How does this compound behave in crystal engineering and supramolecular chemistry?

A18: this compound readily forms hydrogen-bonded networks with various co-crystal formers, resulting in diverse supramolecular architectures:

  • Chains: Observed in adducts with hexamethylenetetramine (HMTA) [], 1,4-diazabicyclo[2.2.2]octane [], and 1,10-phenanthroline. []
  • Ladders: Formed with 1,4-diazabicyclo[2.2.2]octane [] and 1,4,8,11-tetraazacyclotetradecane (cyclam). []
  • Sheets: Observed in adducts with 1,4-diazabicyclo[2.2.2]octane [] and piperazine. []
  • Helices: Double helices are formed with hexamethylenetetramine. []
  • Rings: Complex ring structures are observed in adducts with 1,4-diazabicyclo[2.2.2]octane [] and 1,3,5-trihydroxybenzene. []

Q19: What type of hydrogen bonding interactions does this compound typically engage in?

A20: this compound primarily acts as a hydrogen bond donor through its hydroxyl groups, forming O-H...N and O-H...O hydrogen bonds with suitable acceptor groups in co-crystal formers. It can also participate in weaker C-H...S and C-H...π interactions. [, , , , ]

Q20: When was this compound first synthesized and what were its initial applications?

A21: While the provided research articles don't pinpoint the exact date of its initial synthesis, they highlight this compound's historical use as a key component in various insecticides, including Abate®. This insecticide has been widely used for mosquito control in the past. [, , , , ]

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